Cas no 2331212-05-4 ((2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester)

(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester is a chiral non-proteinogenic amino acid ester with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined (2S,3S) configuration ensures high enantioselectivity in reactions, making it valuable for constructing complex bioactive molecules. The ethyl ester group enhances solubility in organic solvents, facilitating its use in peptide coupling and other ester-based transformations. The phenyl substituent provides a versatile handle for further functionalization. This compound is particularly advantageous in medicinal chemistry for developing peptidomimetics and chiral catalysts. Its stability under standard conditions and compatibility with common protecting groups further underscore its practicality in synthetic applications.
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester structure
2331212-05-4 structure
Product name:(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
CAS No:2331212-05-4
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD31812859
CID:4776462

(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
    • SB35559
    • SB35786
    • Ethyl (2S,3S)-2-amino-3-phenylbutanoate
    • rel-(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
    • MDL: MFCD31812859
    • Inchi: 1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m0/s1
    • InChI Key: JJJCCMPPURKHIM-ONGXEEELSA-N
    • SMILES: O(CC)C([C@H]([C@@H](C)C1C=CC=CC=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.9

(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-5g
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
5g
¥60158.31 2025-01-22
eNovation Chemicals LLC
Y1004992-250mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 95%
250mg
$665 2024-07-28
eNovation Chemicals LLC
Y1004992-500mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1004992-500mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 95%
500mg
$1115 2025-02-22
eNovation Chemicals LLC
Y1004992-100mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 95%
100mg
$455 2025-02-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-100mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
100mg
2756.14CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-5g
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
5g
58345.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-1g
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
1g
15943.2CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-500mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
500mg
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0536-250mg
(2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester
2331212-05-4 96%
250mg
4655.75CNY 2021-05-07

Additional information on (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester

Research Brief on (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester (CAS: 2331212-05-4) in Chemical Biology and Pharmaceutical Applications

The compound (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester (CAS: 2331212-05-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a chiral building block and its role in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its applications, synthetic methodologies, and biological relevance.

Recent studies have emphasized the importance of chiral amino acid derivatives in drug discovery, particularly in the development of peptidomimetics and enzyme inhibitors. (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester, with its stereospecific configuration, serves as a versatile intermediate in the synthesis of such compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of γ-lactam derivatives, which exhibit promising activity against neurodegenerative targets.

In terms of synthetic approaches, advancements in catalytic asymmetric hydrogenation have enabled more efficient production of (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester. A team at MIT reported a novel ruthenium-based catalyst system that achieves >99% enantiomeric excess (ee) under mild conditions (ACS Catalysis, 2023). This breakthrough addresses previous challenges in scalability and cost-effectiveness for industrial applications.

Pharmacological investigations have revealed interesting properties of derivatives incorporating this chiral scaffold. Molecular docking studies suggest that the ethyl ester moiety enhances membrane permeability while maintaining target affinity, making it particularly valuable for CNS-targeted therapeutics. Current research at Pfizer is exploring its incorporation into novel dopamine D3 receptor modulators for Parkinson's disease treatment.

Quality control and analytical methods for 2331212-05-4 have also seen improvements. The latest USP guidelines include updated HPLC methods for purity assessment, with particular attention to diastereomer contamination. Stability studies indicate that proper storage at -20°C under nitrogen atmosphere maintains compound integrity for extended periods.

Looking forward, the compound's potential extends beyond traditional pharmaceutical applications. Recent work in chemical biology has demonstrated its utility in PROTAC (proteolysis targeting chimera) design, where its structural features facilitate ternary complex formation with E3 ubiquitin ligases. This positions (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester as a valuable tool in targeted protein degradation strategies.

In conclusion, (2S,3S)-2-Amino-3-phenyl-butyric acid ethyl ester (2331212-05-4) represents a multifaceted compound with growing importance in medicinal chemistry and drug development. The convergence of improved synthetic methods, expanded biological applications, and advanced analytical techniques underscores its continued relevance in cutting-edge research.

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